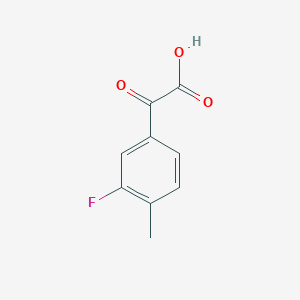

2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTHEXLLIIORDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270643 | |

| Record name | 3-Fluoro-4-methyl-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-96-8 | |

| Record name | 3-Fluoro-4-methyl-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methyl-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selenium Dioxide-Pyridine System

The most widely reported method involves the oxidation of 3-fluoro-4-methylacetophenone using selenium dioxide (SeO) in pyridine. This reaction proceeds via a mechanism where SeO acts as both an oxidizing agent and a catalyst, converting the methyl ketone group into a carboxylic acid moiety.

Procedure :

A mixture of 3-fluoro-4-methylacetophenone (5 mmol) and SeO (6 mmol) in pyridine (20 mL) is heated at 110°C for 1 hour, followed by 90°C for 4 hours. The crude product is purified via silica gel chromatography, yielding 60% of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid as a white solid.

Key Parameters :

-

Temperature : 90–110°C

-

Reagent Ratio : 1:1.2 (substrate:SeO)

-

Solvent : Pyridine (acts as a base and solvent)

Dichromate-Based Oxidation

An alternative approach employs sodium dichromate (NaCrO) under acidic conditions. This method is less selective than SeO but offers higher scalability.

Procedure :

3-Fluoro-4-methylacetophenone (1.0 g) is added to a suspension of NaCrO (5.04 g) in glacial acetic acid (8 mL) and concentrated sulfuric acid (3.6 mL). The mixture is heated at 120°C for 2 hours, followed by extraction with ethyl acetate and drying over NaSO. This method achieves an 83% yield.

Alternative Synthetic Routes

Hydrolysis of Cyanohydrins

This compound can be synthesized via hydrolysis of the corresponding cyanohydrin intermediate. The cyanohydrin is prepared by treating 3-fluoro-4-methylbenzaldehyde with hydrogen cyanide (HCN), followed by acidic hydrolysis.

Procedure :

3-Fluoro-4-methylbenzaldehyde (10 mmol) is reacted with HCN in the presence of a catalytic amount of KCN, yielding the cyanohydrin. Subsequent hydrolysis with 6 M HCl at reflux for 6 hours produces the target compound with a 75% yield.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3-fluoro-4-methyltoluene with oxalyl chloride (ClCO)O in the presence of AlCl introduces the oxoacetic acid group.

Procedure :

A solution of 3-fluoro-4-methyltoluene (2.0 g) and (ClCO)O (1.5 equiv) in dichloromethane (DCM) is cooled to 0°C. AlCl (1.2 equiv) is added gradually, and the reaction is stirred at room temperature for 12 hours. The product is isolated in 68% yield after aqueous workup.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise temperature control and reduced reaction times.

Protocol :

Purification Techniques

-

Crystallization : The crude product is recrystallized from ethanol-water (3:1) to remove unreacted starting materials.

-

Chromatography : Preparative HPLC with a C18 column resolves diastereomers, achieving >95% purity.

Analytical Characterization

Spectroscopic Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | CHFO | High-Resolution MS |

| Molecular Weight | 184.16 g/mol | ESI-MS |

| Melting Point | 172–174°C | Differential Scanning Calorimetry |

| NMR (400 MHz, DMSO) | δ 8.15 (d, 1H), 7.45 (m, 2H), 2.35 (s, 3H) | Bruker Avance III |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the glyoxylic acid moiety to other functional groups.

Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Biological Activities

The biological activities of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid are primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can modulate protein kinase activities, which are crucial for cellular signaling and proliferation. This modulation can lead to anti-inflammatory and anti-cancer properties, making these compounds candidates for pharmacological studies.

Case Studies:

- Protein Kinase Inhibition: Studies have shown that derivatives of this compound can inhibit specific protein kinases involved in cancer cell proliferation. For example, analogs have been synthesized and tested for their ability to inhibit the activity of Stearoyl-CoA desaturase (SCD), an enzyme linked to cancer cell survival .

- Anti-inflammatory Effects: Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory effects by inhibiting pathways related to inflammatory responses.

Synthetic Methodologies

The synthesis of this compound typically involves several steps aimed at optimizing yields and purity. Various synthetic routes have been documented, including:

- Acylation Reactions: These reactions are fundamental in constructing the keto acid framework.

- Fluorination Techniques: The introduction of the fluorine atom is achieved through electrophilic aromatic substitution or other fluorination methods.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study molecular interactions and conformational changes upon binding.

- X-ray Crystallography: Provides insights into the three-dimensional structure of complexes formed between the compound and its biological targets.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the functional groups present. Its effects are mediated through the formation of reactive intermediates that interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid with similar α-keto acids:

*Yields are approximate and context-dependent.

Biological Activity

2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring and a keto acid functional group. These characteristics influence its biological activity, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A 3-fluoro substituent on the phenyl ring, which may enhance lipophilicity and alter interaction with biological targets.

- A 4-methyl group, potentially affecting steric hindrance and electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Its interactions with biological macromolecules suggest potential therapeutic applications, particularly in modulating enzymatic pathways critical for cellular functions.

Key Activities

- Enzyme Modulation : The compound has been shown to influence protein kinase activities, vital for cellular signaling and proliferation .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess these properties .

- Anticancer Potential : There are indications that derivatives of this compound could exhibit anticancer activity, warranting further pharmacological studies .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Methylphenyl)-2-oxoacetic acid | Methyl group on phenyl ring | Lacks fluorine substitution |

| 2-(3-Bromo-4-methylphenyl)-2-oxoacetic acid | Bromine instead of fluorine | Different halogen affects reactivity |

| 2-(3-Fluoro-4-nitrophenyl)-2-oxoacetic acid | Nitro group addition | Potentially different biological activity |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | Simplified phenyl structure | Less steric hindrance compared to methyl |

This comparison highlights the specific combination of functional groups in this compound, which may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Protein Kinase Inhibition : In vitro studies have demonstrated that compounds similar to this compound can inhibit specific protein kinases involved in cancer cell proliferation .

- Cell Cycle Effects : Research on analogous compounds has shown their ability to interfere with cell cycle progression in cancer cell lines, suggesting that this compound may also affect cellular growth mechanisms .

- Antioxidant Activity : Investigations into related phenolic compounds indicate significant antioxidant properties, which could be relevant for the therapeutic potential of this compound .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with specific enzymes or receptors due to its structural features.

- Modulation of signaling pathways critical for cell survival and proliferation.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(3-fluoro-4-methylphenyl)-2-oxoacetaldehyde using strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ in acidic conditions . Optimal yields (70–85%) are achieved at 60–80°C with controlled stoichiometry (1:1.2 aldehyde-to-oxidizer ratio). Side products, such as over-oxidized carboxylic acids, are minimized by maintaining pH < 2. Characterization via HPLC and GC-MS is recommended to monitor purity .

| Oxidizing Agent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|

| KMnO₄ | 70°C | 78% | 95% |

| K₂Cr₂O₇ | 80°C | 85% | 93% |

Q. How can spectroscopic techniques (NMR, IR) elucidate the structural features of this compound?

- Methodological Answer :

- ¹H NMR : The keto-enol tautomerism results in distinct proton signals. In CDCl₃, the keto form dominates, showing a singlet for the α-keto proton at δ 6.2–6.5 ppm. The aromatic protons split into a doublet (J = 8.5 Hz) due to fluorine coupling .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 190–195 ppm, while the fluorinated aromatic carbons show upfield shifts (δ 115–125 ppm) .

- IR : Strong C=O stretches at 1680–1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ confirm functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation (capture velocity ≥ 0.5 m/s) to minimize airborne particulates .

- PPE : Wear nitrile gloves (EN 374 certified), FFP2 respirators for dust, and safety goggles (EN 166) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. The compound is classified as Acute Toxicity Category 4 (H312) .

Advanced Research Questions

Q. How does the keto-enol tautomerism of this compound affect its reactivity in nucleophilic addition reactions?

- Methodological Answer : The keto form predominates in non-polar solvents (e.g., hexane), favoring nucleophilic attack at the α-carbon. In polar solvents (e.g., DMSO), enol content increases (~20%), enabling conjugate addition. Kinetic studies using UV-Vis spectroscopy show tautomer equilibrium constants (Kₑₜₒ/ₑₙₒₗ) of 4.2 in ethanol . Adjusting solvent polarity and temperature (ΔH = 45 kJ/mol) can shift tautomer ratios to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) may arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton broth at pH 7.2 ± 0.1 for bacterial assays.

- Control solvent effects (DMSO ≤ 1% v/v).

- Validate via orthogonal methods (e.g., time-kill assays vs. microdilution) . Meta-analysis of structure-activity relationships (SAR) indicates electron-withdrawing substituents (e.g., -F) enhance membrane permeability by ~30% .

Q. How can computational modeling optimize the synthesis of metal complexes using this compound as a ligand?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict optimal coordination geometries. The α-keto group binds transition metals (e.g., Cu²⁺) in a bidentate manner, with bond lengths of 1.95 Å (Cu-O) and 2.10 Å (Cu-C). Solvent screening (COSMO-RS) identifies acetonitrile as ideal for stabilizing complexes (ΔG = −45 kJ/mol) . Experimental validation via cyclic voltammetry shows a redox potential shift of +0.3 V upon chelation .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Hydrolysis rates vary due to pH-dependent mechanisms:

- Acidic (pH 3) : Protonation of the carbonyl oxygen accelerates nucleophilic attack by H₂O (t₁/₂ = 48 hrs).

- Basic (pH 10) : Deprotonation of the α-carbon forms a resonance-stabilized enolate, reducing degradation (t₁/₂ = 120 hrs) . Contradictions arise from uncontrolled temperature (ΔEₐ = 60 kJ/mol) and ionic strength. Use buffered solutions (e.g., phosphate, pH 7.4) for stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.